N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. The structure of this compound includes a quinoline moiety, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Amidation: The final step involves the reaction of the alkylated quinoline with 2-(3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the quinoline core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness: N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the acetamide group, which may confer distinct biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-3-5-16(10-14)12-20(24)22-9-8-18-13-17-7-6-15(2)11-19(17)23-21(18)25/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKHWAQKJMVGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.